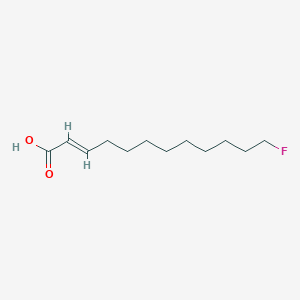

12-Fluorododec-2-enoic acid

Description

12-Fluorododec-2-enoic acid is a fluorinated unsaturated fatty acid derivative with a 12-carbon backbone, a double bond at position 2, and a fluorine substituent at position 12.

Properties

CAS No. |

1648-46-0 |

|---|---|

Molecular Formula |

C12H21FO2 |

Molecular Weight |

216.29 g/mol |

IUPAC Name |

(E)-12-fluorododec-2-enoic acid |

InChI |

InChI=1S/C12H21FO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10H,1-7,9,11H2,(H,14,15)/b10-8+ |

InChI Key |

DSJDWIWRFLCOSK-CSKARUKUSA-N |

SMILES |

C(CCCCC=CC(=O)O)CCCCF |

Isomeric SMILES |

C(CCCC/C=C/C(=O)O)CCCCF |

Canonical SMILES |

C(CCCCC=CC(=O)O)CCCCF |

Synonyms |

12-Fluoro-2-dodecenoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactions

12-Fluorododec-2-enoic acid can participate in various chemical reactions typical for unsaturated fatty acids:

-

Hydrogenation: Crotonic acid, which shares a similar alkene structure, can be converted into butyric acid by hydrogenation . Similarly, 12-Fluorododec-2-enoic acid can undergo hydrogenation to convert the double bond into a single bond, forming 12-fluorododecanoic acid.

-

Addition Reactions: Crotonic acid reacts with chlorine or bromine to form 2,3-dihalobutyric acids . Likewise, 12-Fluorododec-2-enoic acid can undergo addition reactions at the double bond with halogens (chlorine, bromine), hydrogen halides (HBr, HCl), or water (hydration) under appropriate conditions .

-

Esterification: Crotonic acid can be esterified using sulfuric acid as a catalyst to produce crotonate esters . Similarly, 12-Fluorododec-2-enoic acid can react with alcohols in the presence of an acid catalyst to form esters.

-

Reactions with Nucleophiles: Reactions that occur for alkenes and ketones can still happen for enones . Enones are α,β-unsaturated ketones .

Specific Reactions and Research Findings

-

Fluorination Reactions: Research has been done on fluorinated organic compounds, which are widely used in medicinal and agricultural chemicals . Stereoselective synthesis of (E)-β- fluoroalkenyliodonium salts was performed by the treatment of alk-1-ynes with p-iodotoluene difluoride in the presence of HBF4- Et2O .

-

Claisen Rearrangements: Claisen rearrangements based on vinyl fluorides have been explored . The fluorovinylic moiety is hydrolyzed to the keto group under acidic conditions .

-

Applications in Insecticides and Acaricides: Derivatives of fluorinated compounds, such as 1,1-difluorododec-1-ene, have shown insecticidal activity . Modification of the tail group led to the analogues 12,12-difluorododec-11-enoic acid and its methyl ester, 12,12-difluorododec-11-en-1-ol, 1,1-difluoro-12-methoxydodec-1-ene, and 12,12-diflu- orododec-11-enylamine, all of which showed insecticidal activity . 12,12-difluorododec-11-enoic acid methyl ester, 12,12-difluorododec-11-enoic acid, and 12,12-difluorododec-11-en-1-ol were also active against spider mites .

Reaction Mechanism

The mechanism of action for 12-Fluorododec-2-enoic acid primarily relates to its interactions in biological systems. Studies have shown that fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts, making them valuable in drug design and development.

Data Table: Examples of Reactions

| Reaction Type | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| Hydrogenation | 12-Fluorododec-2-enoic acid | H2, Pd/C | 12-Fluorododecanoic acid |

| Halogenation | 12-Fluorododec-2-enoic acid | Br2 | 2,3-Dibromo-12-fluorododecanoic acid |

| Hydration | 12-Fluorododec-2-enoic acid | H2O, H+ | 3-Hydroxy-12-fluorododecanoic acid (Markovnikov addition) |

| Esterification | 12-Fluorododec-2-enoic acid | CH3OH, H2SO4 | Methyl 12-fluorododec-2-enoate |

| Saponification | Methyl 12-fluorododec-2-enoate | NaOH (aq) | 12-Fluorododec-2-enoic acid |

Reactions are often facilitated by catalysts or specific reagents tailored to promote selectivity towards desired products. Reaction kinetics can vary significantly based on functional groups present and environmental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 12-fluorododec-2-enoic acid, differing primarily in substituents, chain length, or functional groups.

Substituent Variation

Fluorinated Analogues

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 12-Fluorododec-2-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor molecules (e.g., dodec-2-enoic acid derivatives) using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of fluorinating agents must be optimized. Post-synthesis purification via column chromatography or HPLC is critical to isolate the trans-isomer, as steric effects during fluorination can lead to cis/trans mixtures . Yield optimization may require iterative testing of catalytic systems (e.g., transition-metal catalysts for regioselective fluorination) .

Q. Which spectroscopic techniques are most effective for characterizing 12-Fluorododec-2-enoic acid, and how should data be interpreted?

- Methodological Answer :

- NMR : NMR is essential to confirm fluorine incorporation (δ ~ -120 ppm for aliphatic fluorides). and NMR help identify olefinic protons (δ 5.3–5.8 ppm) and carboxylic acid groups (δ ~170 ppm). Coupling constants () in NMR can indicate stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H] peak at m/z 232.12). Fragmentation patterns distinguish positional isomers.

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C-F stretches (~1100 cm) confirm functional groups.

Data interpretation should cross-reference with computational predictions (e.g., DFT for chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 12-Fluorododec-2-enoic acid across different in vitro studies?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions (e.g., serum concentration, incubation time), or impurity profiles. To address this:

- Standardize Assays : Use identical cell lines (e.g., HepG2 for liver toxicity studies) and control for batch-to-batch compound variability via HPLC purity checks (>98%).

- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify inter-study variability. Meta-analyses can identify confounding factors (e.g., solvent effects from DMSO).

- Mechanistic Studies : Combine bioactivity assays with molecular docking to correlate structural features (e.g., fluorine position) with target binding affinities .

Q. What computational approaches are suitable for studying the conformational dynamics of 12-Fluorododec-2-enoic acid in lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 or GAFF2 parameterized for fluorinated lipids. Simulate bilayers (e.g., DPPC) with embedded 12-Fluorododec-2-enoic acid to analyze tilt angles, lateral diffusion, and fluorine-lipid interactions.

- Free Energy Calculations : Umbrella sampling or metadynamics can quantify the energy barrier for flip-flop movements across membranes.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of fluorine on carboxylate ionization states at membrane interfaces.

Validate simulations with experimental data (e.g., neutron scattering for bilayer penetration depth) .

Q. How can researchers optimize the stability of 12-Fluorododec-2-enoic acid in aqueous solutions for long-term biochemical assays?

- Methodological Answer :

- pH Control : Stabilize the carboxylic acid group by buffering solutions at pH 7.4 (PBS or HEPES). Avoid alkaline conditions (pH >9) to prevent hydrolysis.

- Lyophilization : Freeze-dry the compound and store at -80°C under argon. Reconstitute in deuterated solvents for NMR stability tracking.

- Degradation Studies : Use LC-MS to identify breakdown products (e.g., defluorinated derivatives) under accelerated storage conditions (40°C/75% RH). Kinetic modeling (Arrhenius equation) predicts shelf life .

Methodological Frameworks for Research Design

- Experimental Reprodubility : Follow protocols from primary literature, and document deviations (e.g., solvent grade, equipment calibration). Use checklists like ARRIVE for preclinical studies .

- Data Validation : Cross-verify spectral data with computational tools (e.g., ACD/Labs NMR predictor) and replicate experiments across independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.